Normelicopine

Vue d'ensemble

Description

Normelicopine is a natural product found in Sarcomelicope simplicifolia with data available.

Applications De Recherche Scientifique

Antimicrobial Properties

Normelicopine has demonstrated significant antimicrobial activity, particularly against various strains of bacteria and fungi. Recent studies have highlighted its effectiveness when used in combination with other compounds.

- Synergistic Effects : In a study involving the aromatic alkaloid-rich extract from Vepris gossweileri, this compound exhibited synergistic antimicrobial effects when combined with other compounds like tecleanatalensine B and (E)-caryophyllene. The minimum inhibitory concentration (MIC) values indicated that this compound contributed to enhanced antifungal activity against Saccharomyces cerevisiae and Bacillus subtilis .

| Compound Combination | MIC (μg/mL) |

|---|---|

| This compound + Caryophyllene | 35.6 |

| Tecleanatalensine B + Caryophyllene | 33.4 |

Potential in Cancer Therapy

This compound's role in cancer therapy is an emerging area of research. Preliminary findings suggest that it may possess properties that inhibit cancer cell proliferation.

- Mechanism of Action : Although specific mechanisms are still being elucidated, this compound's structural characteristics may allow it to interact with cellular pathways involved in tumor growth and metastasis. Further research is required to confirm these effects and explore potential therapeutic applications.

Use in Traditional Medicine

In various cultures, compounds similar to this compound have been traditionally used for their health benefits. Ethnopharmacological studies indicate that these compounds may have roles in treating ailments such as infections and inflammatory diseases.

- Cultural Relevance : this compound's derivatives have been utilized in traditional remedies, suggesting a historical understanding of its medicinal properties. This aspect warrants further investigation to validate traditional uses through modern scientific methods.

Research Findings and Case Studies

Several studies have documented the applications of this compound across different domains:

- Antifungal Activity : A study showed that this compound had an MIC of 72 μg/mL against Bacillus subtilis, indicating its potential as an antifungal agent .

- Combination Therapies : The combination of this compound with existing antifungal treatments has shown promise in enhancing efficacy while potentially reducing side effects associated with higher doses of conventional drugs .

Conclusion and Future Directions

The applications of this compound are multifaceted, spanning antimicrobial activity, potential cancer therapies, and traditional medicinal uses. Ongoing research is essential to fully understand its mechanisms of action and therapeutic potential.

Future studies should focus on:

- Detailed pharmacological evaluations to establish effective dosages.

- Investigating the molecular mechanisms underlying its bioactivity.

- Exploring the safety profiles of this compound in clinical settings.

As research progresses, this compound may emerge as a valuable compound in both modern medicine and traditional practices, contributing to the development of new therapeutic strategies.

Propriétés

IUPAC Name |

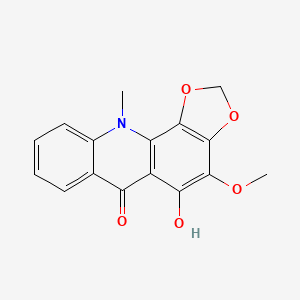

5-hydroxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5/c1-17-9-6-4-3-5-8(9)12(18)10-11(17)14-16(22-7-21-14)15(20-2)13(10)19/h3-6,19H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMOOICPKHHWCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C3=C1C4=C(C(=C3O)OC)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20418820 | |

| Record name | Normelicopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20418820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517-76-0 | |

| Record name | Normelicopine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Normelicopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20418820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.